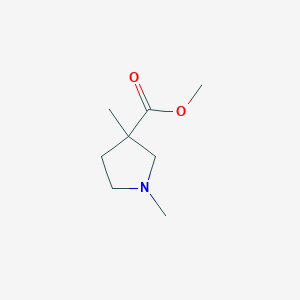

Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1,3-dimethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-3)4-5-9(2)6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHMLHHIBYJZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556780 | |

| Record name | Methyl 1,3-dimethylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114725-00-7 | |

| Record name | Methyl 1,3-dimethylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for Methyl 1,3-dimethylpyrrolidine-3-carboxylate. The information presented herein is intended to serve as a technical resource for professionals engaged in chemical synthesis and drug development.

Proposed Synthesis

A plausible and efficient two-step synthetic route starting from the commercially available Methyl pyrrolidine-3-carboxylate is proposed. This pathway involves an initial N-methylation via the Eschweiler-Clarke reaction, followed by a C-methylation at the C3 position through enolate formation and alkylation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This step utilizes the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines without the formation of quaternary ammonium salts.[1][2][3][4]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl pyrrolidine-3-carboxylate (1.0 eq).

-

Reagent Addition: Add formic acid (2.5 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).

-

Reaction Conditions: The reaction mixture is heated to 80-90°C and refluxed for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully add 1M hydrochloric acid to quench the excess reagents.

-

Wash the aqueous layer with an organic solvent like dichloromethane (DCM) to remove any non-basic impurities.

-

Basify the aqueous phase to a pH of 10-12 using a suitable base (e.g., NaOH pellets or a saturated solution).

-

Extract the product into DCM or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Methyl 1-methylpyrrolidine-3-carboxylate.

-

Further purification can be achieved through column chromatography if necessary.

-

This procedure involves the formation of a lithium enolate at the α-carbon to the ester, followed by quenching with methyl iodide to introduce the second methyl group.

Methodology:

-

Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at this temperature to generate Lithium diisopropylamide (LDA).

-

Enolate Formation: Add a solution of Methyl 1-methylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir the mixture for 1-2 hours to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.2 eq) to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, this compound, is then purified by column chromatography on silica gel.

-

Characterization of this compound

The structural confirmation of the final compound would be achieved through a combination of spectroscopic techniques. The following tables summarize the expected data.

Caption: General workflow for the characterization of the synthesized compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | Singlet | 3H | O-CH ₃ |

| ~ 2.8 - 2.5 | Multiplet | 4H | Ring CH ₂ (C2 & C5) |

| ~ 2.35 | Singlet | 3H | N-CH ₃ |

| ~ 2.2 - 1.9 | Multiplet | 2H | Ring CH ₂ (C4) |

| ~ 1.30 | Singlet | 3H | C3-CH ₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C =O (Ester) |

| ~ 60 | Ring C 2 |

| ~ 55 | Ring C 5 |

| ~ 52 | O-C H₃ |

| ~ 48 | C 3 |

| ~ 42 | N-C H₃ |

| ~ 35 | Ring C 4 |

| ~ 25 | C3-C H₃ |

Table 3: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 98 | [M - COOCH₃]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration |

| ~ 2950-2800 | C-H stretch (alkane) |

| ~ 1735 | C=O stretch (ester) |

| ~ 1240-1160 | C-O stretch (ester) |

References

Technical Guide: Physicochemical Properties and Synthesis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available physicochemical properties and a proposed synthetic route for Methyl 1,3-dimethylpyrrolidine-3-carboxylate. Due to the limited availability of experimental data for this specific compound in public databases, this guide also outlines generalized experimental protocols for its synthesis, purification, and characterization based on established organic chemistry principles. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.

Introduction

This compound is a substituted proline derivative. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved pharmaceuticals. The presence of methyl groups at the 1 and 3 positions, along with the methyl ester at the 3-position, suggests its potential as a building block in medicinal chemistry for the development of novel therapeutic agents. The specific stereochemistry at the C3 position may also play a crucial role in its biological activity. This guide aims to consolidate the known information and provide a practical framework for its laboratory synthesis and characterization.

Physicochemical Properties

Table 1: Physicochemical Properties

| Property | Value | Source |

| Compound | 1,3-Dimethyl-pyrrolidine-3-carboxylic acid (Precursor) | |

| Molecular Formula | C₇H₁₃NO₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 143.18 g/mol | Santa Cruz Biotechnology[1] |

| Compound | This compound (Target Compound) | |

| Molecular Formula | C₈H₁₅NO₂ | Calculated |

| Molecular Weight | 157.21 g/mol | Calculated |

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process:

-

Synthesis of the precursor, 1,3-dimethylpyrrolidine-3-carboxylic acid.

-

Esterification of the carboxylic acid to yield the target methyl ester.

A generalized workflow for this synthesis is depicted in the following diagram.

Experimental Protocol for the Synthesis of 1,3-dimethylpyrrolidine-3-carboxylic acid

This protocol is a generalized procedure based on synthetic routes for similar substituted pyrrolidines.

-

Step 1: Alkylation of Diethyl Methylmalonate.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Diethyl methylmalonate is added dropwise to the sodium ethoxide solution.

-

1,2-dibromoethane is then added, and the mixture is refluxed for several hours.

-

After cooling, the reaction mixture is filtered to remove sodium bromide, and the excess ethanol is removed under reduced pressure.

-

-

Step 2: Ring Closure with Methylamine.

-

The crude product from Step 1 is heated with an aqueous or alcoholic solution of methylamine in a sealed vessel.

-

This reaction forms the N-methylated lactam intermediate.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

The lactam is then subjected to acidic or basic hydrolysis to open the lactam ring and hydrolyze the ester group.

-

Subsequent acidification (if basic hydrolysis was used) and heating will lead to decarboxylation, yielding 1,3-dimethylpyrrolidine-3-carboxylic acid.

-

-

Purification.

-

The final carboxylic acid can be purified by recrystallization from a suitable solvent system.

-

Experimental Protocol for the Esterification

A standard Fischer esterification is a suitable method for converting the carboxylic acid to its methyl ester.

-

Reaction Setup.

-

In a round-bottom flask, 1,3-dimethylpyrrolidine-3-carboxylic acid is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

-

Reaction Execution.

-

The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification.

-

After the reaction is complete, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude ester can be purified by vacuum distillation or column chromatography.

-

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the involvement of this compound in any specific signaling pathways or its biological activities. Further research, including in vitro and in vivo screening, would be necessary to elucidate its pharmacological profile.

Conclusion

This technical guide provides a comprehensive overview of the available information on this compound. While experimental physicochemical data is scarce, a logical synthetic pathway has been proposed, along with generalized experimental protocols for its synthesis and characterization. This information serves as a valuable starting point for researchers aiming to synthesize and investigate the properties and potential applications of this and related compounds in drug discovery and development. Further experimental work is required to fully characterize this molecule and explore its biological potential.

References

A Technical Guide to the Spectroscopic Analysis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the expected spectroscopic data for Methyl 1,3-dimethylpyrrolidine-3-carboxylate. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it includes generalized experimental protocols for acquiring such spectra, which are fundamental in the structural elucidation and characterization of organic molecules.

Spectroscopic Data Summary

Given the absence of direct experimental data for this compound, the following tables summarize expected and analogous spectroscopic information.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | O-CH₃ |

| ~2.5-3.0 | m | 4H | N-CH₂-CH₂ |

| ~2.40 | s | 3H | N-CH₃ |

| ~1.30 | s | 3H | C₃-CH₃ |

| ~1.5-2.2 | m | 2H | -CH₂- |

Note: These are estimated chemical shifts based on the analysis of similar structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (ester) |

| ~60 | N-CH₂ |

| ~55 | N-CH₂ |

| ~52 | O-CH₃ |

| ~48 | C₃ |

| ~42 | N-CH₃ |

| ~35 | -CH₂- |

| ~25 | C₃-CH₃ |

Note: These are estimated chemical shifts based on the analysis of similar structures. Actual values may vary.

Table 3: IR Spectroscopy Data for Pyrrolidine Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1735-1750 | Strong | C=O stretch (ester) |

| 1150-1250 | Strong | C-O stretch (ester) |

| 1100-1200 | Medium | C-N stretch |

Note: This table represents typical absorption bands for compounds containing pyrrolidine and ester functional groups.[1][2][3]

Table 4: Mass Spectrometry Data for the Analogue Methyl 3-methylpyrrolidine-3-carboxylate

| m/z | Interpretation |

| 143.09 | [M]⁺ (Molecular Ion) |

| 128.07 | [M-CH₃]⁺ |

| 84.08 | [M-COOCH₃]⁺ |

Data is for the structural analogue Methyl 3-methylpyrrolidine-3-carboxylate and was obtained from predicted spectra.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.[4]

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[5]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Instrument Setup: Use a spectrometer equipped with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.[6] A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the low natural abundance of ¹³C and longer relaxation times.[6][7]

-

Data Processing: Process the data similarly to ¹H NMR. The solvent signal is often used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).[4]

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition: Place the sample in the IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure solvent is taken first and automatically subtracted from the sample spectrum.[8][9]

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[10]

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion, or coupling the spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation of components.[11]

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation, providing structural information.[12] Electrospray Ionization (ESI) is a soft ionization technique that typically produces the molecular ion with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[13][14]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Pyrrolidine(123-75-1) IR Spectrum [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. sites.bu.edu [sites.bu.edu]

- 6. benchchem.com [benchchem.com]

- 7. sc.edu [sc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. compoundchem.com [compoundchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chromtech.com [chromtech.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

"CAS number and molecular structure of Methyl 1,3-dimethylpyrrolidine-3-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Methyl 1,3-dimethylpyrrolidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines its core properties based on its immediate precursor and proposes a standard synthetic protocol.

Core Compound Identification

This compound is the methyl ester derivative of 1,3-Dimethyl-pyrrolidine-3-carboxylic acid. The precursor acid is documented and commercially available, providing a clear and viable route to the target ester.

Precursor: 1,3-Dimethyl-pyrrolidine-3-carboxylic acid

Quantitative Data

The following table summarizes the calculated physicochemical properties of the target compound, this compound. These values are derived from the molecular structure and the properties of its carboxylic acid precursor.

| Property | Value | Notes |

| Molecular Formula | C₈H₁₅NO₂ | Calculated |

| Molecular Weight | 157.21 g/mol | Calculated |

| IUPAC Name | This compound | Systematic Name |

| Canonical SMILES | CN1CC(C)(C1)C(=O)OC | Structure-based representation |

| Physical State | Expected to be a liquid or low-melting solid | Inferred from similar small molecule esters |

Proposed Experimental Protocol: Synthesis

A viable and standard method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid.[4][5][6][7] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Reaction: Fischer-Speier Esterification

Objective: To synthesize this compound from 1,3-Dimethyl-pyrrolidine-3-carboxylic acid.

Materials:

-

1,3-Dimethyl-pyrrolidine-3-carboxylic acid

-

Methanol (reagent grade, anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-Dimethyl-pyrrolidine-3-carboxylic acid in a large excess of methanol (e.g., 20-50 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the methanolic solution. The addition should be done slowly as it is an exothermic process.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or diethyl ether and transfer to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

References

- 1. 1,3-Dimethyl-pyrrolidine-3-carboxylic acid - CAS:912771-28-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. zenlyms.com [zenlyms.com]

- 3. scbt.com [scbt.com]

- 4. jk-sci.com [jk-sci.com]

- 5. athabascau.ca [athabascau.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

An In-depth Technical Guide to the Isomeric Forms of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug development. The presence of two stereocenters in its structure gives rise to multiple isomeric forms, including diastereomers and enantiomers. The stereochemistry of these isomers can significantly influence their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the potential isomeric forms of this compound, including their structural characteristics. It also outlines established experimental protocols for the synthesis and separation of related substituted pyrrolidine derivatives, which can be adapted for the target molecule. Furthermore, this guide discusses the general biological significance of substituted pyrrolidines, offering a basis for potential research directions.

Isomeric Forms of this compound

This compound possesses two chiral centers at the C1 and C3 positions of the pyrrolidine ring. This results in the existence of two pairs of enantiomers, which are diastereomers of each other. These are the cis and trans isomers, referring to the relative orientation of the methyl groups at C1 and C3.

-

cis-isomer: The methyl groups at C1 and C3 are on the same side of the pyrrolidine ring. This diastereomer exists as a pair of enantiomers: (1R, 3S)-Methyl 1,3-dimethylpyrrolidine-3-carboxylate and (1S, 3R)-Methyl 1,3-dimethylpyrrolidine-3-carboxylate.

-

trans-isomer: The methyl groups at C1 and C3 are on opposite sides of the pyrrolidine ring. This diastereomer also exists as a pair of enantiomers: (1R, 3R)-Methyl 1,3-dimethylpyrrolidine-3-carboxylate and (1S, 3S)-Methyl 1,3-dimethylpyrrolidine-3-carboxylate.

The distinct three-dimensional arrangements of these isomers are expected to lead to different physicochemical properties and biological activities.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Boiling Point | Expected to be in the range of 180-220 °C, with minor variations between diastereomers. |

| Melting Point | Likely to be low or exist as an oil at room temperature. Diastereomers may exhibit different melting points. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. |

| Spectral Data (¹H and ¹³C NMR) | Distinct chemical shifts and coupling constants are expected for the methyl and pyrrolidine ring protons and carbons in the cis and trans isomers, allowing for their differentiation. |

Experimental Protocols

While specific protocols for this compound are not published, the following established methods for the synthesis and separation of analogous substituted pyrrolidines can be adapted.

Synthesis

A plausible synthetic route to obtain a mixture of the diastereomers of this compound involves a multi-step process starting from commercially available materials.

Logical Synthesis Workflow:

Caption: A potential synthetic pathway to this compound.

Detailed Protocol (Hypothetical):

-

Michael Addition: React methyl acrylate with methylamine in a suitable solvent like methanol to form Methyl 3-(methylamino)propanoate.

-

Dieckmann Condensation: Treat the resulting amino ester with a strong base such as sodium methoxide to induce intramolecular cyclization, yielding Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate.

-

Methylation: The ketone is then methylated at the C3 position using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride). This step is likely to produce a mixture of the cis and trans diastereomers.

Separation of Diastereomers and Enantiomers

The separation of the isomeric mixture is crucial for studying the biological activity of each individual stereoisomer.

Separation Workflow:

Caption: A general workflow for the separation of stereoisomers.

3.2.1. Separation of Diastereomers

-

Column Chromatography: The cis and trans diastereomers may be separable by column chromatography on silica gel, although this can be challenging for closely related pyrrolidine derivatives.

-

Enzymatic Hydrolysis: A diastereoselective enzymatic hydrolysis of the ester group can be employed. One diastereomer may be selectively hydrolyzed to the corresponding carboxylic acid by a lipase, allowing for the separation of the unreacted ester diastereomer.

3.2.2. Resolution of Enantiomers

For each separated diastereomer (now a racemic mixture), the enantiomers can be resolved using the following techniques:

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase.

-

Diastereomeric Salt Crystallization: The racemic carboxylic acid (obtained after hydrolysis of the ester) can be reacted with a chiral amine to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The pure enantiomer of the carboxylic acid can then be recovered by acidification.

Biological Significance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Substituted pyrrolidines exhibit a wide range of biological activities, including:

-

Anticancer Agents: Certain substituted pyrrolidines have shown antiproliferative effects on various cancer cell lines.

-

Antiviral and Antimicrobial Activity: The pyrrolidine nucleus is a key component of several antiviral and antimicrobial compounds.

-

Central Nervous System (CNS) Activity: Pyrrolidine derivatives are known to act as neuromodulators and are being investigated for the treatment of neurological disorders.

The specific biological activity of the isomers of this compound is yet to be determined and represents a promising area for future research. The stereochemistry is expected to play a critical role in their interaction with biological targets.

Conclusion

While direct experimental data on the isomeric forms of this compound is currently limited, this guide provides a foundational understanding of its potential stereoisomers based on established principles of organic chemistry. The outlined synthetic and separation strategies, adapted from methodologies for related pyrrolidine derivatives, offer a practical starting point for researchers. The known biological importance of the pyrrolidine scaffold suggests that the individual stereoisomers of this compound may possess unique and potent pharmacological activities, warranting further investigation in the field of drug discovery.

References

An In-depth Technical Guide to the Stability and Reactivity Profile of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is a small organic molecule featuring a saturated five-membered pyrrolidine ring. The structure is characterized by a methyl group on the ring nitrogen (position 1), creating a tertiary amine, and both a methyl group and a methyl carboxylate group at position 3. The presence of these functional groups dictates its chemical behavior, making it susceptible to specific degradation pathways and reactive towards a range of electrophilic and nucleophilic agents. This document outlines the predicted stability and reactivity of this compound to guide its handling, storage, and application in research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₅NO₂

-

Key Functional Groups: Tertiary Amine, Methyl Ester

-

Core Scaffold: Pyrrolidine

The pyrrolidine ring provides a compact and saturated scaffold.[1] The tertiary amine introduces basicity and nucleophilicity, while the methyl ester group is susceptible to hydrolysis and other nucleophilic acyl substitution reactions.

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and thermal stress.

Hydrolytic Stability

The methyl ester functional group is the most probable site of hydrolytic degradation. The hydrolysis of esters is a well-understood reaction that can be catalyzed by either acid or base.[2]

-

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl, H₂SO₄) and water, the ester is expected to undergo reversible hydrolysis to yield 1,3-dimethylpyrrolidine-3-carboxylic acid and methanol. To drive the reaction to completion, an excess of water is typically required.[2]

-

Base-Catalyzed Hydrolysis (Saponification): This is the more common method for ester hydrolysis.[2] Heating the compound with a dilute alkali solution, such as sodium hydroxide, will result in an irreversible reaction. The products are methanol and the sodium salt of the carboxylic acid (sodium 1,3-dimethylpyrrolidine-3-carboxylate).[2] This pathway is generally faster and more complete than acid-catalyzed hydrolysis.

Thermal Stability

The pyrrolidine ring itself is thermally robust but will decompose at very high temperatures. Studies on pyrrolidine show decomposition occurs between 900-1400 K, leading to ring cleavage.[3] When heated to decomposition, pyrrolidine compounds can emit toxic fumes of nitrogen oxides (NOx).[4] The presence of substituents can influence the decomposition temperature. For related compounds like N-methyl-2-pyrrolidone, significant decomposition is noted at temperatures above 700°F (~371°C), a process that can be inhibited by the presence of small amounts of water.[5] It is predicted that this compound will be stable at standard laboratory temperatures but will likely decompose upon aggressive heating, potentially through ring fragmentation and reactions involving the substituent groups.

Oxidative Stability

Tertiary amines can be susceptible to oxidation. The presence of oxygen, especially when combined with factors like heat, light, or metal ions, can lead to degradation.[6] For this molecule, oxidation could potentially occur at the nitrogen atom to form an N-oxide or at the carbon atoms adjacent to the nitrogen.

General Storage Recommendations

Based on the predicted stability profile, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light, moisture, and strong acids or bases.

Reactivity Profile

The reactivity is dominated by the nucleophilic and basic nature of the tertiary amine and the electrophilic character of the ester carbonyl carbon.

Basicity of the Tertiary Amine

Like other dialkyl amines, the pyrrolidine nitrogen has a lone pair of electrons, making it a Brønsted-Lowry base.[1][7] It will readily react with acids to form the corresponding quaternary ammonium salt. This is a standard acid-base neutralization reaction.

Nucleophilicity and Electrophilic Reactions

The lone pair on the nitrogen also makes the amine group a potent nucleophile.[8][9]

-

Reaction with Alkyl Halides: The tertiary amine is expected to react with alkyl halides (e.g., methyl iodide) in a nucleophilic substitution reaction (S_N2) to form a quaternary ammonium salt.[10] This process is known as quaternization.

-

Reaction with Acyl Chlorides: It can react with acyl chlorides, although the reaction may be complex. While tertiary amines cannot form amides directly, they can act as catalysts or react to form unstable intermediates.

-

Reaction with Nitrous Acid: Unlike primary and secondary amines, tertiary aliphatic amines do not typically form stable nitroso compounds upon reaction with nitrous acid. Instead, they undergo protonation in the acidic medium to form a salt.[11]

Reactions at the Ester Group

The ester group can undergo nucleophilic acyl substitution reactions other than hydrolysis.

-

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group from the reacting alcohol.

-

Amidation: Reaction with a primary or secondary amine can convert the ester into the corresponding amide.

Predicted Data Summary

While no experimental data for the target molecule exists, the following tables outline the expected data that would be generated from stability and reactivity studies.

Table 1: Predicted Thermal Stability Data (from TGA)

| Parameter | Predicted Value/Range | Notes |

| Onset of Decomposition (T_onset) | > 200 °C | Based on general stability of similar heterocyclic compounds.[5][12] |

| Max Decomposition Temp (T_max) | > 300 °C | Temperature at the highest rate of weight loss. |

| Decomposition Products | NOx, CO, CO₂, H₂O, smaller hydrocarbons | Typical for nitrogen-containing organic compounds.[3][4] |

Table 2: Predicted Hydrolytic Stability Data (from HPLC at 50 °C)

| pH | Half-life (t₁/₂) | Primary Degradant |

| 2.0 (Acidic) | Days to Weeks | 1,3-dimethylpyrrolidine-3-carboxylic acid |

| 7.0 (Neutral) | Months | (Minimal degradation expected) |

| 10.0 (Basic) | Hours to Days | 1,3-dimethylpyrrolidine-3-carboxylic acid salt |

Key Experimental Protocols

Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen gas at a flow rate of 20 mL/min.

-

Temperature Program: Equilibrate at 30 °C. Ramp up from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), where significant weight loss begins.

-

Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperature of maximum decomposition rate (T_max).

-

Protocol: Hydrolytic Stability Assessment by HPLC

-

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

pH buffers (e.g., pH 2.0 HCl, pH 7.0 phosphate, pH 10.0 borate)

-

HPLC system with a UV detector and a suitable C18 column.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

-

For each pH condition, add a small aliquot of the stock solution to the respective pH buffer in a sealed vial to achieve a final concentration of ~50 µg/mL.

-

-

Incubation: Place the vials in a constant temperature bath set to 50 °C.

-

Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Quench any reaction by diluting with the mobile phase.

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the parent compound from its degradants.

-

Monitor the elution using a UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

Calculate the peak area of the parent compound at each time point.

-

Plot the natural logarithm of the parent compound concentration versus time.

-

Determine the degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Visualizations of Key Predicted Reactions

The following diagrams illustrate the predicted chemical transformations of this compound.

Caption: Predicted pathway for base-catalyzed ester hydrolysis.

Caption: Predicted reaction of the tertiary amine with an alkyl halide.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. youtube.com [youtube.com]

- 12. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Methyl 1,3-dimethylpyrrolidine-3-carboxylate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on structural analysis and outlines a detailed experimental framework for its empirical determination in common laboratory solvents.

Introduction: Understanding the Compound

This compound is a substituted pyrrolidine derivative. Its molecular structure, featuring a tertiary amine, a methyl ester, and a disubstituted pyrrolidine ring, dictates its physicochemical properties, including solubility. Understanding its solubility is crucial for applications in drug discovery, process chemistry, and formulation development, as it directly impacts reaction conditions, purification strategies, and bioavailability.

Structural Analysis and Solubility Prediction

The structure of this compound contains both polar and non-polar moieties, suggesting a nuanced solubility profile.

-

Polar Features : The tertiary amine and the methyl ester group introduce polarity. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the ester can act as hydrogen bond acceptors.

-

Non-polar Features : The pyrrolidine ring and the three methyl groups contribute to the non-polar, lipophilic character of the molecule.

Based on the principle of "like dissolves like," it is predicted that this compound will exhibit good solubility in moderately polar to polar aprotic solvents. Its solubility in highly polar protic solvents like water is expected to be limited but may be enhanced under acidic conditions due to the protonation of the tertiary amine to form a more soluble salt.[1] Solubility in non-polar solvents is likely to be moderate.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values. The subsequent sections detail a robust protocol for obtaining this critical data.

| Solvent Class | Solvent Name | Formula | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Water | H₂O | Low to Moderate | Data to be determined |

| Methanol | CH₃OH | High | Data to be determined | |

| Ethanol | C₂H₅OH | High | Data to be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Very High | Data to be determined |

| Dimethylformamide (DMF) | C₃H₇NO | Very High | Data to be determined | |

| Acetonitrile | C₂H₃N | High | Data to be determined | |

| Acetone | C₃H₆O | High | Data to be determined | |

| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | High | Data to be determined |

| Diethyl Ether | C₄H₁₀O | Moderate | Data to be determined | |

| Toluene | C₇H₈ | Moderate | Data to be determined | |

| Hexanes | C₆H₁₄ | Low | Data to be determined |

Experimental Protocol for Solubility Determination

A reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the Shake-Flask method, as described by Higuchi and Connors.[2] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Workflow for Equilibrium Solubility Measurement

The following diagram outlines the standard workflow for determining the solubility of a solid compound in a given solvent.

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Methodology

This protocol provides a detailed procedure for quantifying the solubility of this compound.

-

Preparation of Saturated Solution :

-

Add an excess amount of solid this compound to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.[2]

-

Pipette a precise, known volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent any solvent loss due to evaporation.

-

-

Equilibration :

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation :

-

Remove the vials from the shaker and allow them to stand undisturbed, permitting the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[3]

-

-

Quantification :

-

Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the chosen analytical instrument.

-

Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy if the compound has a suitable chromophore.[3][4]

-

Prepare a calibration curve using standards of known concentrations of this compound to accurately determine the concentration of the sample.

-

-

Calculation :

-

Use the concentration obtained from the analytical measurement and the dilution factor to calculate the original concentration in the saturated supernatant.

-

Express the final solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (M).

-

References

Initial Purity Analysis of Synthesized Methyl 1,3-dimethylpyrrolidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial purity analysis of synthesized Methyl 1,3-dimethylpyrrolidine-3-carboxylate. The document outlines detailed experimental protocols for common analytical techniques, presents expected data in structured tables, and includes workflow diagrams to illustrate the process from synthesis to purity assessment. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of novel organic compounds.

Synthesis Overview

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the cyclization of appropriate precursors followed by esterification. One potential synthetic pathway is the N-methylation and subsequent intramolecular cyclization of a suitable amino acid derivative. The final product is an ester with a tertiary amine, necessitating careful purification and characterization.

A generalized synthetic scheme involves the reaction of a precursor molecule, which undergoes a ring-closing reaction to form the pyrrolidine ring, followed by methylation and esterification steps. The purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents.[1][2][3]

Analytical Methods for Purity Assessment

A multi-technique approach is crucial for the unambiguous determination of the purity of synthesized this compound. The following methods are recommended for a thorough analysis.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of the target compound and to identify any impurities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | s | 3H | O-CH ₃ (ester) | |

| ~ 2.40 - 2.80 | m | 4H | -CH ₂-N-CH ₂- | |

| ~ 2.30 | s | 3H | N-CH ₃ | |

| ~ 2.00 - 2.20 | m | 2H | -CH ₂-C(CH₃)- | |

| ~ 1.30 | s | 3H | C-CH ₃ | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| ~ 175 | C =O (ester) | |||

| ~ 60 | -C (CH₃)-COO- | |||

| ~ 55 | O-C H₃ (ester) | |||

| ~ 50 - 55 | -C H₂-N-C H₂- | |||

| ~ 42 | N-C H₃ | |||

| ~ 35 | -C H₂-C(CH₃)- | |||

| ~ 25 | C-C H₃ |

Note: These are predicted chemical shifts based on analogous structures. Actual shifts may vary depending on the solvent and other experimental conditions.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| [M+H]⁺ (m/z) | 172.13 |

| Key Fragment Ions (m/z) | 156 ([M-CH₃]⁺), 114 ([M-COOCH₃]⁺), 98, 71, 58 |

Note: Fragmentation is predicted based on common pathways for esters and tertiary amines, including alpha-cleavage and loss of the ester group.[10][11][12][13][14]

Chromatographic Techniques

Chromatographic methods are essential for separating the target compound from impurities and for quantitative purity determination.

2.3.1. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

2.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for purity analysis, particularly for identifying non-volatile impurities. A reversed-phase column with a suitable mobile phase is typically employed.[15][16]

Table 3: General Chromatographic Conditions

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

| GC-MS | Capillary column (e.g., HP-5MS) | Helium | Mass Spectrometer |

| HPLC | C18 reversed-phase | Acetonitrile/Water with formic acid | UV or MS |

Experimental Protocols

NMR Sample Preparation

-

Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[7]

GC-MS Analysis

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Set the GC oven temperature program to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[17][18][19]

HPLC Analysis

-

Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Prepare the mobile phase, for instance, a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a defined volume (e.g., 10 µL) of the sample solution.

-

Monitor the elution of compounds using a suitable detector (e.g., UV at 210 nm or a mass spectrometer).[20][21][22]

Workflow and Data Interpretation

The following diagrams illustrate the overall workflow for the synthesis and purity analysis of this compound.

Caption: General synthesis and purification workflow.

Caption: Workflow for purity analysis.

Conclusion

The initial purity analysis of synthesized this compound requires a combination of spectroscopic and chromatographic techniques. By following the detailed protocols and utilizing the expected data presented in this guide, researchers can confidently assess the purity and confirm the identity of their synthesized compound. This rigorous analytical approach is fundamental for ensuring the quality and reliability of chemical entities in research and drug development.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. nist.gov [nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0160364) [np-mrd.org]

- 9. 1-Methyl-3-pyrrolidinol(13220-33-2) 1H NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. tips.sums.ac.ir [tips.sums.ac.ir]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. escholarship.org [escholarship.org]

- 20. benchchem.com [benchchem.com]

- 21. hplc.eu [hplc.eu]

- 22. fda.gov [fda.gov]

The Dimethylpyrrolidine Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dimethylpyrrolidine scaffold, a five-membered saturated nitrogen-containing heterocycle with two methyl substituents, represents a cornerstone in medicinal chemistry and natural product synthesis. Its inherent three-dimensional structure, conferred by the sp³-hybridized carbon atoms and the potential for stereoisomerism, provides a unique framework for the design of novel bioactive molecules. This technical guide delves into the multifaceted biological significance of the dimethylpyrrolidine scaffold, exploring its prevalence in nature and its extensive applications in the development of therapeutic agents. We will examine its diverse pharmacological activities, supported by quantitative data, and provide insights into the underlying mechanisms of action. Furthermore, this guide will furnish detailed experimental protocols for the evaluation of these biological activities and utilize visualizations to illustrate key signaling pathways and synthetic methodologies.

The Dimethylpyrrolidine Scaffold: A Prevalent Architectural Element

The pyrrolidine ring is a recurring motif in a vast array of natural products, including alkaloids, amino acids like proline, and polyhydroxylated compounds.[1][2] This prevalence in nature has inspired chemists to utilize the pyrrolidine core, and its substituted variants like dimethylpyrrolidine, as a foundational element in drug design. The methylation of the pyrrolidine ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The stereochemistry of the methyl groups introduces chiral centers, which are crucial for specific interactions with enantioselective biological macromolecules such as enzymes and receptors.

While a comprehensive list of FDA-approved drugs containing a specifically dimethylated pyrrolidine ring is not readily compiled, the broader class of pyrrolidine-containing drugs is extensive, highlighting the scaffold's therapeutic relevance.[3][4] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Biological Activities of Dimethylpyrrolidine Derivatives

Compounds incorporating the dimethylpyrrolidine scaffold have demonstrated a remarkable spectrum of biological activities. The following sections will detail these activities, substantiated with quantitative data where available.

Anticancer Activity

The dimethylpyrrolidine scaffold is a key feature in numerous compounds exhibiting potent anticancer properties. Their mechanisms of action are diverse and often involve the inhibition of critical enzymes in cancer cell proliferation and survival, as well as the induction of apoptosis.

Table 1: Anticancer Activity of Dimethylpyrrolidine Derivatives

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Spirooxindole Pyrrolidine Derivatives | A549 (Lung) | MTT | 3.48 - 9.34 | [5] |

| HCT116 (Colon) | MTT | 3h: ~5; 3k: ~3 | [6] | |

| HL60 (Leukemia) | MTT | 3k: ~3 | [6] | |

| Jurkat | MTT | 3k: ~4 | [6] | |

| Pyrrolidine-2,5-dione Derivatives | MCF-7 (Breast) | MTT | 1.496 - 1.831 | [7] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | IGR39 (Melanoma) | MTT | 2.50 | [8] |

| PPC-1 (Prostate) | MTT | 3.63 | [8] | |

| MDA-MB-231 (Breast) | MTT | 5.10 | [8] | |

| Panc-1 (Pancreatic) | MTT | 5.77 | [8] | |

| Tetrazolopyrrolidine-1,2,3-triazole Analogues | HeLa (Cervical) | MTT | 0.32 - 1.80 | [5] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The anticancer mechanisms of these compounds often involve targeting key signaling pathways crucial for tumor growth and survival. For instance, some pyrrolidine derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2 and PDGFR-β, which are pivotal for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9] Others act as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and, consequently, DNA replication in rapidly dividing cancer cells.

Antimicrobial Activity

The dimethylpyrrolidine motif is also integral to the structure of various potent antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Dimethylpyrrolidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,3-dione Dimers | Staphylococcus aureus (MSSA/MRSA) | 8 - 16 | [10] |

| Pyrrolidine-2,5-dione Derivatives | Enterococcus faecalis | 0.25 - 0.5 (µM) | [7] |

| Candida albicans | 0.125 - 0.5 (µM) | [7] | |

| Spiropyrrolidine Derivatives | Staphylococcus aureus | 3.9 - 62.5 | [11] |

| Micrococcus luteus | 31.5 - 62.5 | [11] | |

| Cystobactamid Derivatives | Enterobacterales | 0.25 - 4 | [12] |

| Pseudomonas aeruginosa | 4 | [12] | |

| Acinetobacter baumannii | 8 | [12] | |

| Chelocardin Derivatives | Enterobacterales | 0.25 - 16 | [12] |

| Benzoylaminocarbothioyl Pyrrolidines | Candida species | 25 - 100 | [13] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The antimicrobial action of certain pyrrolidine-containing compounds, particularly those in the quinolone class of antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

Mechanisms of Action and Signaling Pathways

A deeper understanding of the biological significance of the dimethylpyrrolidine scaffold requires an examination of the molecular pathways it modulates.

Inhibition of Receptor Tyrosine Kinases: VEGFR-2 and PDGFR-β Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) are key regulators of angiogenesis and are frequently overexpressed in tumors.[9] The binding of their respective ligands (VEGF and PDGF) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[14][15] Dimethylpyrrolidine-containing inhibitors can block the ATP-binding site of these kinases, thereby abrogating their function and inhibiting angiogenesis.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[16] Tetrahydrofolate is a vital cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[17] Inhibition of DHFR by dimethylpyrrolidine-containing compounds disrupts this pathway, leading to the depletion of nucleotides and subsequent cell death, particularly in rapidly proliferating cancer cells.[18]

Asymmetric Synthesis: The Proline-Catalyzed Aldol Reaction

The dimethylpyrrolidine scaffold, particularly in its chiral forms, is often synthesized using asymmetric catalytic methods. A cornerstone of this field is the proline-catalyzed aldol reaction, which allows for the stereoselective formation of carbon-carbon bonds.[19] This reaction proceeds through an enamine intermediate, where the chiral pyrrolidine catalyst directs the facial selectivity of the electrophilic attack.[20][21]

Experimental Protocols

This section provides representative experimental protocols for assessing the biological activities of dimethylpyrrolidine derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Anticancer Screening Assays

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethylpyrrolidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare serial twofold dilutions of the dimethylpyrrolidine derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The dimethylpyrrolidine scaffold is a privileged structural motif that continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent three-dimensionality and the ease with which its stereochemistry can be controlled make it an attractive starting point for the design of potent and selective modulators of a wide range of biological targets. The diverse biological activities, including potent anticancer and antimicrobial effects, underscore the significant potential of this scaffold in addressing unmet medical needs.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies to access a wider diversity of dimethylpyrrolidine derivatives will be crucial. A deeper understanding of the structure-activity relationships will guide the rational design of more potent and selective compounds. Furthermore, the elucidation of the precise molecular mechanisms of action of these compounds will be essential for their translation into clinical candidates. The continued investigation of the dimethylpyrrolidine scaffold is poised to yield a new generation of innovative therapeutics for a variety of diseases.

References

- 1. baranlab.org [baranlab.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. Role of platelet-derived growth factors in physiology and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 17. STRUCTURE, DYNAMICS, AND CATALYTIC FUNCTION OF DIHYDROFOLATE REDUCTASE - ProQuest [proquest.com]

- 18. Structure, dynamics, and catalytic function of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 1,3-Dimethylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 1,3-dimethylpyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in the current literature, this document focuses on a plausible and chemically sound multi-step approach. The information presented is curated from a thorough review of synthetic methodologies for related pyrrolidine derivatives.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Substitution at the 1 and 3 positions of the pyrrolidine ring can significantly influence the pharmacological properties of a molecule. 1,3-Dimethylpyrrolidine-3-carboxylate, in particular, offers a unique combination of a tertiary amine and a quaternary carbon center, making it an attractive synthon for creating complex molecular architectures with potential therapeutic applications. This guide outlines a proposed synthetic pathway, detailing the necessary experimental procedures and providing quantitative data where available for analogous transformations.

Proposed Synthetic Pathway

The most viable approach to synthesizing 1,3-dimethylpyrrolidine-3-carboxylate involves a three-step process, starting from a readily available precursor and proceeding through C-alkylation, cyclization, and subsequent N-alkylation.

Figure 1: Proposed synthetic workflow for ethyl 1,3-dimethylpyrrolidine-3-carboxylate.

Experimental Protocols

This section provides detailed experimental methodologies for each step of the proposed synthesis. These protocols are based on established procedures for similar chemical transformations.

Step 1: Synthesis of Diethyl 2-methylmalonate

This initial step involves the methylation of diethyl malonate at the alpha-carbon.

Materials:

-

Diethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a suspension of sodium hydride (1.0 eq) in anhydrous THF.

-

Diethyl malonate (1.0 eq) is added dropwise to the suspension at 0 °C.

-

The mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

-

The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford diethyl 2-methylmalonate.

Step 2: Synthesis of Diethyl 2-methyl-2-(2-bromoethyl)malonate

This step introduces a bromoethyl group, which is essential for the subsequent cyclization.

Materials:

-

Diethyl 2-methylmalonate

-

Sodium ethoxide (NaOEt)

-

1,2-Dibromoethane

-

Anhydrous ethanol

Procedure:

-

A solution of sodium ethoxide (1.0 eq) in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere.

-

Diethyl 2-methylmalonate (1.0 eq) is added dropwise to the solution.

-

The mixture is stirred for 30 minutes at room temperature.

-

1,2-Dibromoethane (2.0 eq, used in excess to favor mono-alkylation) is added, and the reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by fractional distillation under reduced pressure to yield diethyl 2-methyl-2-(2-bromoethyl)malonate.

Step 3: Cyclization with Methylamine to form Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

This step involves the formation of the pyrrolidinone ring through reaction with methylamine.

Materials:

-

Diethyl 2-methyl-2-(2-bromoethyl)malonate

-

Methylamine (aqueous solution, e.g., 40%)

-

Ethanol

Procedure:

-

Diethyl 2-methyl-2-(2-bromoethyl)malonate (1.0 eq) is dissolved in ethanol in a round-bottom flask.

-

An excess of aqueous methylamine (e.g., 3-4 eq) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress is monitored by TLC or GC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude lactam.

-

Purification by column chromatography on silica gel or distillation under reduced pressure yields pure ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate.

Step 4: Reduction of the Lactam to Ethyl 1,3-dimethylpyrrolidine-3-carboxylate

The final step is the reduction of the lactam carbonyl group to a methylene group.

Materials:

-

Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

Procedure:

-

A suspension of lithium aluminum hydride (excess, e.g., 1.5-2.0 eq) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

A solution of ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (1.0 eq) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and may require heating to reflux to ensure complete reduction. The reaction is monitored by TLC or GC.

-

After completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with the solvent.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to afford the final product, ethyl 1,3-dimethylpyrrolidine-3-carboxylate.

Quantitative Data Summary

The following table summarizes expected yields for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | C-Methylation | Diethyl malonate | Diethyl 2-methylmalonate | NaH, CH₃I | 85-95 |

| 2 | C-Alkylation with 1,2-dibromoethane | Diethyl 2-methylmalonate | Diethyl 2-methyl-2-(2-bromoethyl)malonate | NaOEt, Br(CH₂)₂Br | 50-70 |

| 3 | Cyclization with Methylamine | Diethyl 2-methyl-2-(2-bromoethyl)malonate | Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate | CH₃NH₂ | 60-80 |